molecular formula C20H34N2O3 B6020463 1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone

1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone

Cat. No. B6020463
M. Wt: 350.5 g/mol
InChI Key: QNHIVBZLZSZDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone, also known as CX-5461, is a small molecule inhibitor that is currently being studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are now exploring its potential for clinical use.

Scientific Research Applications

1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone has been studied extensively for its potential use in cancer treatment. This compound has been shown to selectively target ribosomal DNA transcription, which is a critical process for cancer cell growth and proliferation. By inhibiting ribosomal DNA transcription, this compound can induce DNA damage and cell death in cancer cells, while sparing normal cells. This mechanism of action makes this compound a promising candidate for cancer therapy.

Mechanism of Action

1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone works by inhibiting the RNA polymerase I enzyme, which is responsible for transcribing ribosomal DNA. This inhibition leads to the accumulation of DNA damage and the activation of the p53 pathway, which triggers cell death in cancer cells. This compound has been shown to be highly selective for cancer cells, as it preferentially inhibits ribosomal DNA transcription in cancer cells over normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to inhibit tumor growth and metastasis in animal models. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone for lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer therapies. Additionally, this compound has been shown to have low toxicity in normal cells, making it a relatively safe compound to work with. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

There are a number of potential future directions for 1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone research. One area of interest is the development of combination therapies that include this compound and other cancer treatments. This may enhance the effectiveness of these treatments and reduce the risk of drug resistance. Additionally, researchers are exploring the use of this compound in combination with immunotherapy, which may help to activate the immune system and enhance the body's natural defenses against cancer. Finally, researchers are exploring the use of this compound in combination with other RNA polymerase inhibitors, which may enhance its effectiveness and reduce the risk of side effects.
Conclusion:
This compound is a promising compound that has shown potential for use in cancer treatment. Its selective targeting of cancer cells and ability to induce DNA damage and cell death make it a useful tool for studying cancer biology and developing new cancer therapies. While there are limitations to its use, such as its short half-life, researchers are exploring a number of potential future directions for this compound research.

Synthesis Methods

1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone is a synthetic compound that can be produced using a multi-step process. The first step involves the reaction of 4-chlorobutyryl chloride with morpholine to produce 4-(4-morpholinyl)butyryl chloride. This intermediate is then reacted with cyclohexylmethylamine to produce the desired product, this compound. The synthesis method for this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

properties

IUPAC Name

1-[4-[2-(cyclohexylmethyl)morpholin-4-yl]-4-oxobutyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O3/c23-19-9-4-5-11-21(19)12-6-10-20(24)22-13-14-25-18(16-22)15-17-7-2-1-3-8-17/h17-18H,1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHIVBZLZSZDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CN(CCO2)C(=O)CCCN3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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